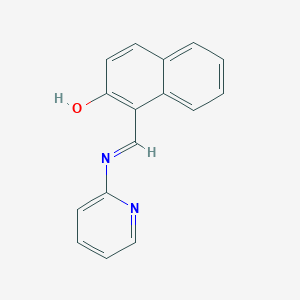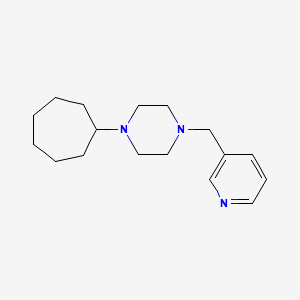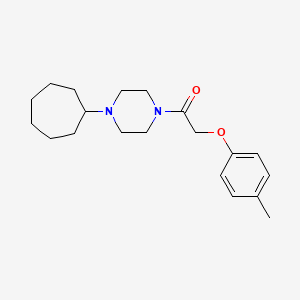
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- typically involves the condensation reaction between naphthalene-2-ol and 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Corresponding amines
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions, such as aluminum ions.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of sensors and materials for environmental monitoring and industrial processes.
Mecanismo De Acción
The mechanism of action of Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- involves its ability to form complexes with metal ions through coordination with the nitrogen and oxygen atoms. This interaction can lead to changes in the electronic properties of the compound, making it useful as a sensor or catalyst. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in sensing applications or interacting with biological targets in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene-2-ol, 1-(phenylimino)methyl-
- Naphthalene-2-ol, 1-(4-nitrophenylimino)methyl-
- Naphthalene-2-ol, 1-(4-chlorophenylimino)methyl-
Uniqueness
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- is unique due to the presence of the pyridine ring, which enhances its ability to coordinate with metal ions. This makes it particularly effective as a fluorescent probe and in forming stable metal complexes. The presence of the pyridine ring also influences its electronic properties, making it distinct from other similar Schiff bases.
Propiedades
Fórmula molecular |
C16H12N2O |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
1-[(E)-pyridin-2-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H12N2O/c19-15-9-8-12-5-1-2-6-13(12)14(15)11-18-16-7-3-4-10-17-16/h1-11,19H/b18-11+ |
Clave InChI |
VXEIALPYLNOWSH-WOJGMQOQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=CC=CC=N3)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10881379.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881381.png)

![Naphthalen-1-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10881413.png)
![Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10881415.png)
![1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10881418.png)
![N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10881421.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10881425.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10881426.png)
![N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide](/img/structure/B10881430.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B10881436.png)
![ethyl 6-methyl-2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10881443.png)

![{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(pyridin-4-yl)methanone](/img/structure/B10881453.png)
